
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate typically involves the diazotization of a suitable precursor. One common method is the reaction of 5-(4-nitrophenyl)-3-oxopentanoic acid with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are often employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds and nitrogen gas.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules. Its diazo group is a versatile intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to form various derivatives.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into various bonds, leading to the formation of new compounds. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazo-3-oxo-5-(4-nitroanilino)-5-phenylvaleric acid methyl ester
- Ethyl 2-diazo-5-(4-methoxyphenyl)-3-oxo-5-phenylvalerate
- 2-Diazo-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is unique due to the presence of both a diazo group and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H8N3O5- |
|---|---|
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
2-diazo-5-(4-nitrophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C11H9N3O5/c12-13-10(11(16)17)9(15)6-3-7-1-4-8(5-2-7)14(18)19/h1-2,4-5H,3,6H2,(H,16,17)/p-1 |
InChI-Schlüssel |
ROOUPRYNXZZPSC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


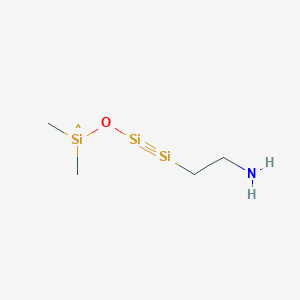
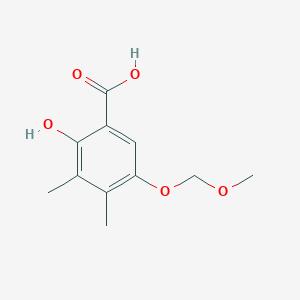
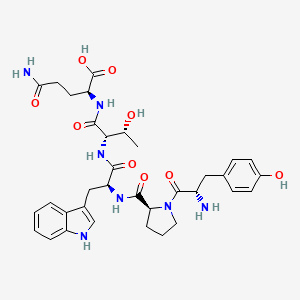
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
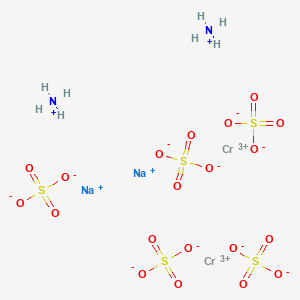
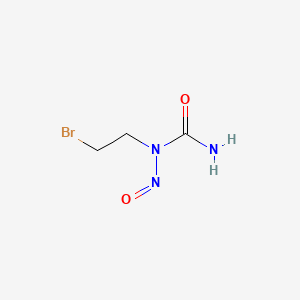

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
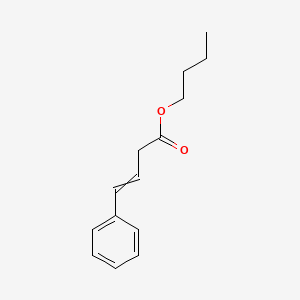
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
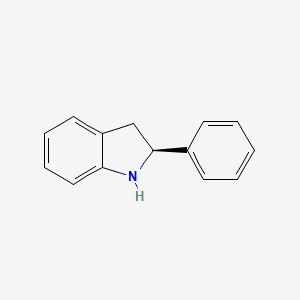
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
